molecular formula C7H11ClN2O B1436457 6-Ethoxypyridin-2-amine hydrochloride CAS No. 2044773-29-5

6-Ethoxypyridin-2-amine hydrochloride

Cat. No.: B1436457
CAS No.: 2044773-29-5
M. Wt: 174.63 g/mol
InChI Key: WLUGWFGWTDFUIB-UHFFFAOYSA-N
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Description

6-Ethoxypyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridin-2-amine hydrochloride typically involves the ethoxylation of pyridine derivatives. One common method is the reaction of 2-aminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 6-ethoxypyridin-2-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

6-Ethoxypyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxypyridin-2-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 6-Ethoxypyridin-2-amine hydrochloride.

    6-Methoxypyridin-2-amine: A similar compound with a methoxy group instead of an ethoxy group.

    6-Chloropyridin-2-amine: A derivative with a chlorine substituent.

Uniqueness

This compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-ethoxypyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-10-7-5-3-4-6(8)9-7;/h3-5H,2H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGWFGWTDFUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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